molecular formula C16H12F2N4O B2809160 N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide CAS No. 1251619-11-0

N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide

Cat. No. B2809160
CAS RN: 1251619-11-0
M. Wt: 314.296
InChI Key: ARKRJUWYKWZQEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide, also known as DZNep, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. It is a derivative of the natural compound adenosine and has been shown to have anti-cancer properties.

Scientific Research Applications

N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the activity of EZH2, a histone methyltransferase that is often overexpressed in cancer cells. By inhibiting EZH2, N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide can induce apoptosis and inhibit tumor growth. N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of autoimmune diseases.

Mechanism of Action

The mechanism of action of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide involves the inhibition of EZH2, which is a key regulator of gene expression. EZH2 catalyzes the methylation of histone H3 lysine 27, leading to the repression of tumor suppressor genes. By inhibiting EZH2, N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide can induce the expression of tumor suppressor genes and promote apoptosis in cancer cells. N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide has also been shown to inhibit the activity of other histone methyltransferases, including G9a and SETDB1.
Biochemical and Physiological Effects:
N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide has also been shown to have anti-viral properties and may have potential applications in the treatment of viral infections. In addition, N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide has been shown to modulate the expression of genes involved in cell differentiation and development.

Advantages and Limitations for Lab Experiments

N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications and has been shown to have anti-cancer properties. However, N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide also has some limitations. It can be cytotoxic at high concentrations and may have off-target effects. In addition, its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the study of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide. One area of research is the development of more potent and selective inhibitors of EZH2. Another area of research is the identification of biomarkers that can predict the response to N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide treatment. In addition, the potential applications of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide in the treatment of viral infections and autoimmune diseases warrant further investigation. Overall, N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide is a valuable compound for scientific research and has potential applications in a variety of fields.

Synthesis Methods

The synthesis of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide involves several steps, including the reaction of 2,4-difluorobenzyl bromide with 6-amino nicotinic acid to form 2,4-difluorobenzyl-6-amino nicotinic acid. This intermediate is then reacted with 1H-pyrazole-1-carboxamide to yield the final product, N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide. The synthesis of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide has been optimized for high yield and purity, making it a valuable compound for scientific research.

properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-6-pyrazol-1-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N4O/c17-13-4-2-11(14(18)8-13)9-20-16(23)12-3-5-15(19-10-12)22-7-1-6-21-22/h1-8,10H,9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKRJUWYKWZQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=C(C=C2)C(=O)NCC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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